N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups and a phthalazinecarboxamide core
Mechanism of Action
Target of Action
The primary target of N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is the voltage-gated sodium (Na v) channels . These channels play a crucial role in the propagation of action potentials in neurons and other excitable cells .
Mode of Action
This compound selectively inhibits Na v channels at potentials that promote slow inactivation . It binds at or near the local anesthetic receptor within the sodium channel pore . This interaction results in the inhibition of the sodium channels, thereby affecting the propagation of action potentials .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity (log po/w) is 297 , suggesting it may have good membrane permeability, which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of action potential propagation due to the blockage of Na v channels . This can lead to alterations in neuronal signaling, potentially affecting various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N,3-bis(4-bromophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- N,3-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- N,3-bis(4-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Uniqueness
N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is unique due to the presence of two 4-chlorophenyl groups, which impart specific chemical and biological properties. These properties may differ significantly from those of similar compounds with different substituents, such as bromine or fluorine atoms, leading to variations in reactivity, stability, and biological activity .
Properties
IUPAC Name |
N,3-bis(4-chlorophenyl)-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-13-5-9-15(10-6-13)24-20(27)19-17-3-1-2-4-18(17)21(28)26(25-19)16-11-7-14(23)8-12-16/h1-12H,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHPDMZBJIOSNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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